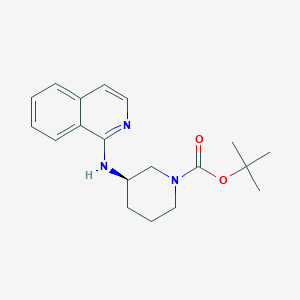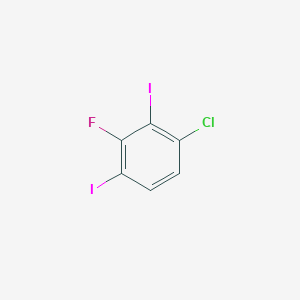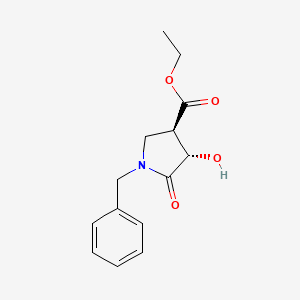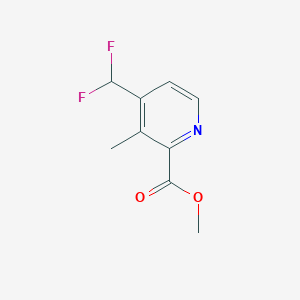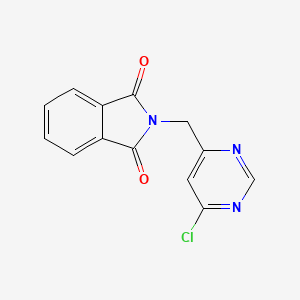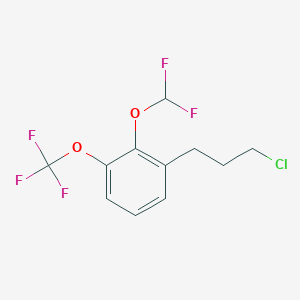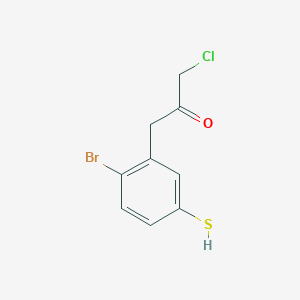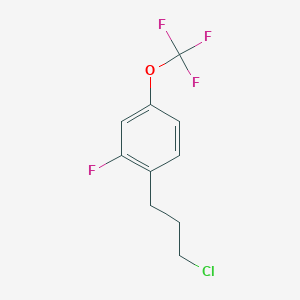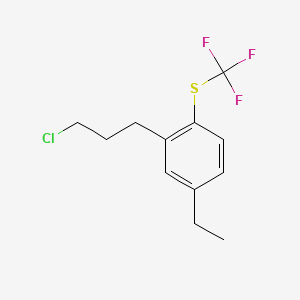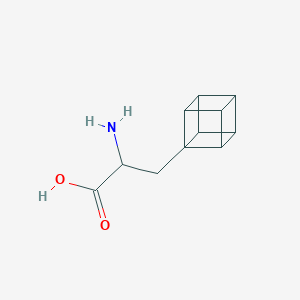
2-Amino-3-(cuban-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(cuban-1-yl)propanoic acid is a unique amino acid derivative characterized by the presence of a cubane moiety attached to the alpha carbon of the amino acid structure The cubane structure is a highly strained, cubic arrangement of eight carbon atoms, which imparts unique chemical and physical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(cuban-1-yl)propanoic acid typically involves the introduction of the cubane moiety into the amino acid framework. One common method involves the reaction of cubane-1-carboxylic acid with a suitable amino acid precursor under conditions that facilitate the formation of the desired product. This can be achieved through a series of steps including protection of functional groups, coupling reactions, and deprotection.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods such as crystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Amino-3-(cuban-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The cubane moiety can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amino acid or cubane moiety, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane moiety can yield cubane-1,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the amino acid framework.
科学研究应用
2-Amino-3-(cuban-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe due to the unique properties of the cubane moiety.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of 2-Amino-3-(cuban-1-yl)propanoic acid involves its interaction with molecular targets through the unique spatial arrangement of the cubane moiety. This can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include modulation of enzymatic activity or alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another amino acid derivative with a bulky aromatic group.
2-Amino-3-(furan-2-yl)propanoic acid: Contains a furan ring instead of a cubane moiety.
2-Amino-3-(thiophen-2-yl)propanoic acid: Features a thiophene ring.
Uniqueness
2-Amino-3-(cuban-1-yl)propanoic acid is unique due to the presence of the cubane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-amino-3-cuban-1-ylpropanoic acid |
InChI |
InChI=1S/C11H13NO2/c12-2(10(13)14)1-11-7-4-3-5(7)9(11)6(3)8(4)11/h2-9H,1,12H2,(H,13,14) |
InChI 键 |
DDGZTRNJWNJAML-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)N)C12C3C4C1C5C4C3C25 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


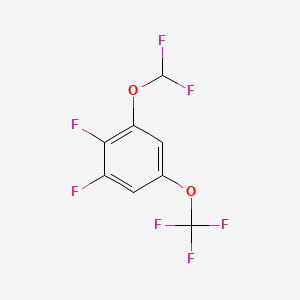
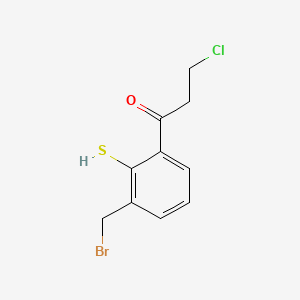
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
